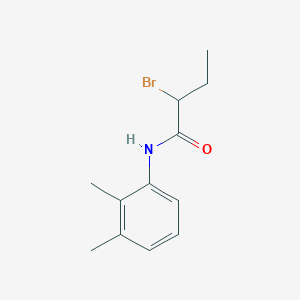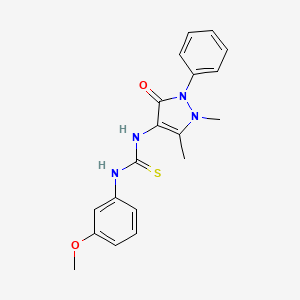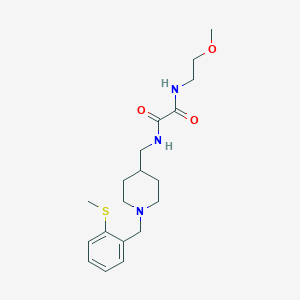
N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide, also known as MEOP or Ro 64-6198, is a selective antagonist of the CB1 cannabinoid receptor. This compound has been the subject of extensive scientific research due to its potential therapeutic applications.
科学的研究の応用
N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of obesity, metabolic disorders, and addiction. Studies have shown that N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide can reduce food intake and body weight in rodents, and may also have a role in the regulation of glucose metabolism.
作用機序
N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide acts as a selective antagonist of the CB1 cannabinoid receptor, which is involved in the regulation of appetite and metabolism. By blocking the activity of this receptor, N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide may reduce food intake and promote weight loss.
Biochemical and Physiological Effects
Studies have shown that N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide can reduce food intake and body weight in rodents, and may also have a role in the regulation of glucose metabolism. N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has also been shown to reduce the rewarding effects of drugs of abuse, suggesting that it may have potential as a treatment for addiction.
実験室実験の利点と制限
One advantage of N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide is its selectivity for the CB1 cannabinoid receptor, which reduces the potential for off-target effects. However, like many experimental compounds, N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in lab experiments.
将来の方向性
There are several potential future directions for research on N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide. One area of interest is the development of more stable and soluble analogs of N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide that may have improved efficacy and pharmacokinetic properties. Another area of interest is the investigation of the potential therapeutic applications of N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide in humans, particularly in the treatment of obesity and addiction. Additionally, further research is needed to fully understand the mechanisms of action and biochemical effects of N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide.
合成法
The synthesis of N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide involves several steps, including the reaction of 1-(2-(methylthio)benzyl)-4-piperidone with ethyl bromoacetate, followed by hydrolysis and esterification to form the oxalic acid diethyl ester. The final step involves the reaction of the diethyl ester with 2-(2-methoxyethoxy)ethylamine to form N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide.
特性
IUPAC Name |
N-(2-methoxyethyl)-N'-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-25-12-9-20-18(23)19(24)21-13-15-7-10-22(11-8-15)14-16-5-3-4-6-17(16)26-2/h3-6,15H,7-14H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUACOVQMVVYSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2929946.png)
![N-tert-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2929947.png)

![(E)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2929951.png)
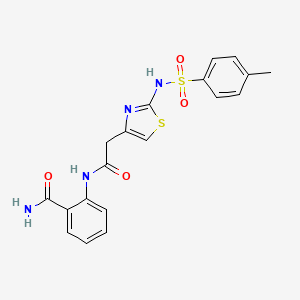

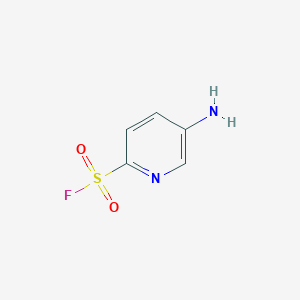

![3-((5-(isopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2929959.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2929960.png)

